(1S)-1-cyclohexyl-2,2-difluoroethanamine
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Overview
Description
(1S)-1-cyclohexyl-2,2-difluoroethanamine is an organic compound characterized by the presence of a cyclohexyl group attached to a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclohexyl-2,2-difluoroethanamine typically involves the reaction of cyclohexylamine with a difluoroethanamine precursor under controlled conditions. One common method involves the use of difluoroethanol as a starting material, which is then reacted with cyclohexylamine in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclohexyl-2,2-difluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethanamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include cyclohexyl-substituted ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-cyclohexyl-2,2-difluoroethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-cyclohexyl-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-cyclohexyl-2,2-difluoroethanol
- (1S)-1-cyclohexyl-2,2-difluoropropanamine
- (1S)-1-cyclohexyl-2,2-difluorobutanamine
Uniqueness
(1S)-1-cyclohexyl-2,2-difluoroethanamine is unique due to its specific structural features, including the presence of both a cyclohexyl group and a difluoroethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C8H15F2N |
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Molecular Weight |
163.21 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m0/s1 |
InChI Key |
XRIRCGSSMZLASD-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(F)F)N |
Canonical SMILES |
C1CCC(CC1)C(C(F)F)N |
Origin of Product |
United States |
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